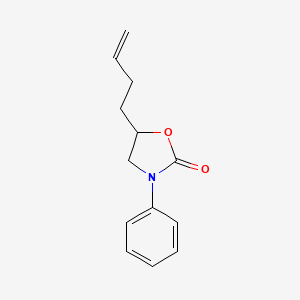
5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxazolidinone ring is a five-membered ring containing oxygen and nitrogen atoms, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This reaction typically occurs in a hexafluoroisopropanol (HFIP) medium . Another method involves the regioselective intramolecular N-Boc–epoxide cyclization, which proceeds in refluxing trifluoroethanol without the need for external promoters or catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of oxazolidinone synthesis can be applied. These methods often involve the use of readily available starting materials and scalable reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds for cyclization, trifluoroethanol for cyclization reactions, and various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound could be explored for similar applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-But-3-enyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with molecular targets through its oxazolidinone ring. This ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the functional groups present on the compound and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: This compound shares the oxazolidinone ring but lacks the but-3-enyl group, making it less versatile in certain applications.
5-Phenyloxazolidin-2-one: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
5-but-3-enyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-2-3-9-12-10-14(13(15)16-12)11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 |
Clé InChI |
OZAJGVFWNPFREQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1CN(C(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



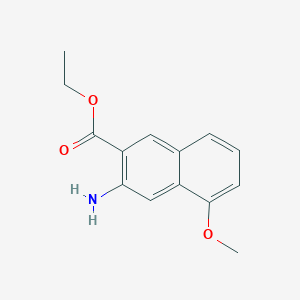


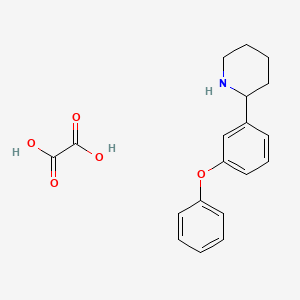
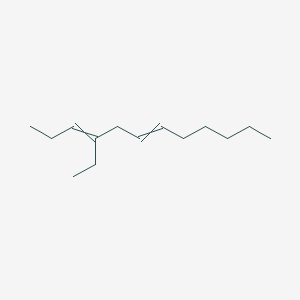
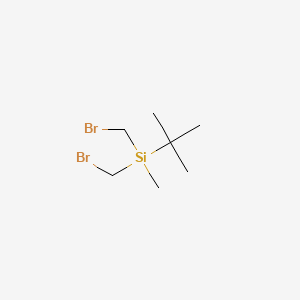
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
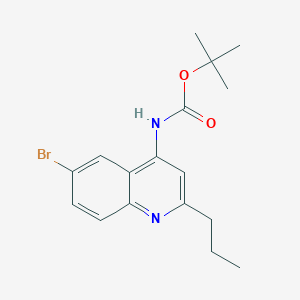
![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
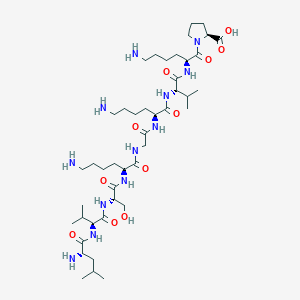
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
![N-[(2-Bromophenyl)methyl]pent-4-ynamide](/img/structure/B15174488.png)
